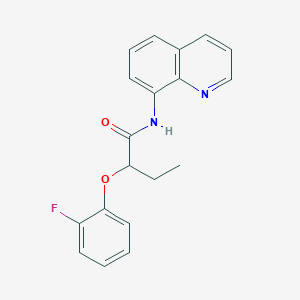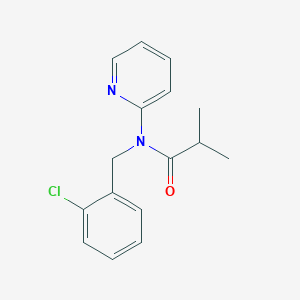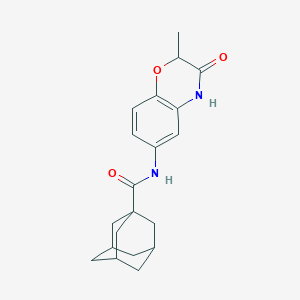![molecular formula C25H23ClN2O3 B11326071 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11326071.png)
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophényl)-2-(1H-indol-3-yl)éthyl]-2-(4-méthoxyphénoxy)acétamide est un composé organique complexe qui présente un noyau indole, un groupe chlorophényle et une partie méthoxyphénoxy acétamide. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique l'utilisation de N,N'-dicyclohexylcarbodiimide (DCC) comme agent déshydratant pour faciliter la formation de la liaison amide .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles similaires, avec une optimisation du rendement et de la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu pourrait améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(2-chlorophényl)-2-(1H-indol-3-yl)éthyl]-2-(4-méthoxyphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle indole peut être oxydé dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour modifier les groupes fonctionnels.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : L'hydrogénation à l'aide de palladium sur carbone (Pd/C) ou d'hydrure de lithium aluminium (LiAlH₄) peut être utilisée.
Substitution : Des réactions d'halogénation ou de nitration peuvent être réalisées à l'aide de réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'acide indole-2-carboxylique, tandis que la réduction pourrait produire divers dérivés d'amine.
Applications de la recherche scientifique
N-[2-(2-chlorophényl)-2-(1H-indol-3-yl)éthyl]-2-(4-méthoxyphénoxy)acétamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les cibles biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[2-(2-chlorophényl)-2-(1H-indol-3-yl)éthyl]-2-(4-méthoxyphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau indole est connu pour se lier à divers récepteurs et enzymes, modulant potentiellement leur activité. Les groupes chlorophényle et méthoxyphénoxy peuvent améliorer l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, potentially modulating their activity. The chlorophenyl and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-(1H-Indol-3-yl)éthyl]-2-(4-isobutylphényl)propanamide : Partage le noyau indole mais a des substituants différents, ce qui conduit à des activités biologiques distinctes.
Acide indole-3-acétique : Un dérivé indole plus simple avec des rôles biologiques importants dans les plantes.
Unicité
N-[2-(2-chlorophényl)-2-(1H-indol-3-yl)éthyl]-2-(4-méthoxyphénoxy)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des interactions diverses avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C25H23ClN2O3 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H23ClN2O3/c1-30-17-10-12-18(13-11-17)31-16-25(29)28-15-21(19-6-2-4-8-23(19)26)22-14-27-24-9-5-3-7-20(22)24/h2-14,21,27H,15-16H2,1H3,(H,28,29) |
Clé InChI |
YZFXJCJZCLAUSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325997.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11326002.png)

![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11326021.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11326023.png)


![2-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11326044.png)
![6-ethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326046.png)

![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11326063.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11326068.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)
